molecular formula C11H11NO6 B077781 4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid CAS No. 5694-38-2

4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid

Cat. No. B077781
CAS RN: 5694-38-2
M. Wt: 253.21 g/mol
InChI Key: OLYUBEFYXWWLDK-UHFFFAOYSA-N
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Description

4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid is a chemical compound that belongs to the family of salicylic acid derivatives. It is also known as tranexamic acid, which is a synthetic derivative of the amino acid lysine. This compound has been extensively studied for its various applications in scientific research, including its use as an antifibrinolytic agent, an inhibitor of plasminogen activation, and a potential therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of tranexamic acid involves its ability to bind to plasminogen and prevent its activation. Plasminogen is an enzyme that is responsible for the breakdown of blood clots. By inhibiting the activation of plasminogen, tranexamic acid can prevent the breakdown of blood clots and promote their formation.

Biochemical And Physiological Effects

Tranexamic acid has various biochemical and physiological effects on the body. It has been shown to reduce bleeding during surgery, decrease blood loss in trauma patients, and improve survival rates in patients with traumatic brain injury. Additionally, it has been shown to reduce the risk of death in patients with gastrointestinal bleeding and improve outcomes in patients with postpartum hemorrhage.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using tranexamic acid in lab experiments is its ability to inhibit the breakdown of blood clots. This can be beneficial in various applications, including the study of blood coagulation and the development of new therapies for bleeding disorders. However, one of the limitations of using tranexamic acid is its potential side effects, including thromboembolic events and renal failure.

Future Directions

There are various future directions for the use of tranexamic acid in scientific research. One potential application is its use in the treatment of various diseases, including cancer and cardiovascular disease. Additionally, it may be used in the development of new therapies for bleeding disorders and other conditions that involve abnormal blood clotting. Further research is needed to explore these potential applications and to determine the optimal dosages and administration methods for tranexamic acid.

Synthesis Methods

The synthesis of 4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid can be achieved through various methods. One of the most commonly used methods is the reaction of lysine with para-chlorobenzaldehyde, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This reaction results in the formation of tranexamic acid, which can be purified through recrystallization.

Scientific Research Applications

Tranexamic acid has been extensively studied for its various applications in scientific research. One of the most significant applications of this compound is its use as an antifibrinolytic agent. It works by inhibiting the breakdown of blood clots, which can be beneficial in various medical conditions, including surgery, trauma, and bleeding disorders.

properties

CAS RN

5694-38-2

Product Name

4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

4-(3-carboxypropanoylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C11H11NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16)(H,17,18)

InChI Key

OLYUBEFYXWWLDK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)O)C(=O)O

Other CAS RN

5694-38-2

Origin of Product

United States

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